5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate
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Overview
Description
5-(tert-Butyl) 2-ethyl 5-azaspiro[35]nonane-2,5-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butylamine with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .
Scientific Research Applications
5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1251007-77-8 |
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Molecular Formula |
C16H27NO4 |
Molecular Weight |
297.39 g/mol |
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-13(18)12-10-16(11-12)8-6-7-9-17(16)14(19)21-15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
XVCBVMLWUMICGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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